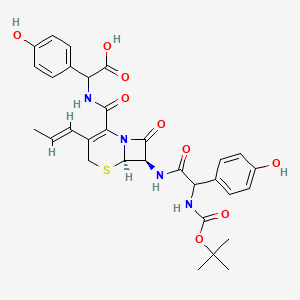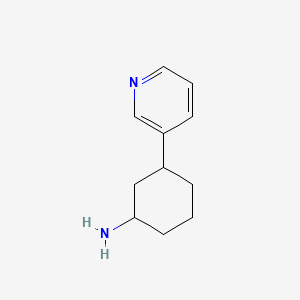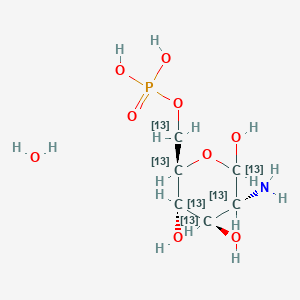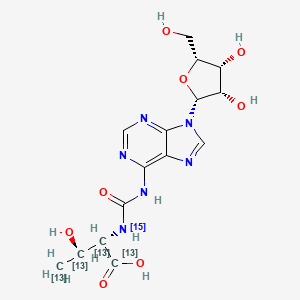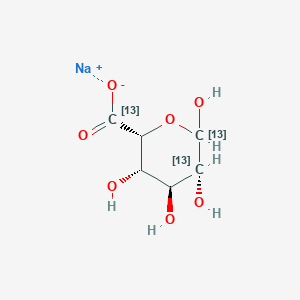
cis-Cypermethrin Benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Cypermethrin Benzaldehyde is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its high efficacy against a broad spectrum of insect pests. The compound is a chiral molecule with multiple asymmetric centers, resulting in several optical isomers. The cis isomer of cypermethrin is particularly noted for its potent insecticidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Cypermethrin Benzaldehyde involves several steps, starting from the basic raw materials. The primary synthetic route includes the esterification of 3-phenoxybenzaldehyde with 2,2-dimethylcyclopropanecarboxylic acid, followed by the introduction of a cyano group. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and subsequent reactions.
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the separation of its diastereomers. The process involves the use of a C18 column with a mobile phase consisting of methanol, acetonitrile, and water in specific ratios. The flow rate and column temperature are carefully controlled to achieve optimal separation and yield .
Chemical Reactions Analysis
Types of Reactions: cis-Cypermethrin Benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and metabolism in the environment and biological systems.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like ozone and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound include 3-phenoxybenzoic acid and its derivatives. These products result from the cleavage of the ester bond and subsequent oxidation or reduction reactions .
Scientific Research Applications
cis-Cypermethrin Benzaldehyde has numerous applications in scientific research. In chemistry, it is used as a model compound for studying chiral separation techniques and the stereochemistry of pyrethroid insecticides. In biology and medicine, it serves as a tool for investigating the toxicological effects of pyrethroids on various organisms. Industrially, it is employed in the formulation of insecticidal products for agricultural and household use .
Mechanism of Action
The mechanism of action of cis-Cypermethrin Benzaldehyde involves the disruption of sodium channels in the nervous system of insects. This disruption leads to prolonged opening of the sodium channels, resulting in multiple nerve impulses and eventual paralysis of the insect. The compound also affects calcium ion concentrations in the cytosol, further contributing to its insecticidal activity .
Comparison with Similar Compounds
cis-Cypermethrin Benzaldehyde is often compared with other pyrethroid insecticides such as permethrin and deltamethrin. While all these compounds share a similar mode of action, this compound is unique in its higher potency and efficacy against a broader range of insect pests. Similar compounds include trans-Cypermethrin, permethrin, and fenvalerate .
Conclusion
This compound is a highly effective pyrethroid insecticide with significant applications in agriculture, household pest control, and scientific research. Its unique chemical properties and potent insecticidal activity make it a valuable tool in pest management and toxicological studies.
Properties
Molecular Formula |
C28H24Cl2O4 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[2-oxo-1-(3-phenoxyphenyl)-2-phenylethyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C28H24Cl2O4/c1-28(2)22(17-23(29)30)24(28)27(32)34-26(25(31)18-10-5-3-6-11-18)19-12-9-15-21(16-19)33-20-13-7-4-8-14-20/h3-17,22,24,26H,1-2H3/t22-,24-,26?/m1/s1 |
InChI Key |
GRPTZIGMUCLXLT-DXCPIXMJSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



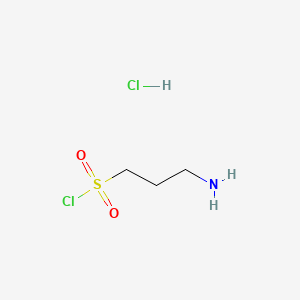
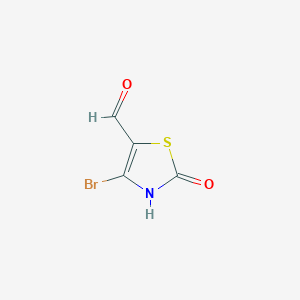

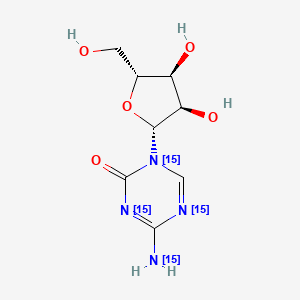
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
